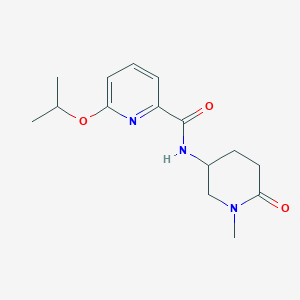![molecular formula C18H21NO2 B7444447 (3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7444447.png)
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a hydroxyl group at the third position and a benzyl group at the first position, which is further substituted with a phenylmethoxy group. The stereochemistry at the third position is specified as S, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of (S)-pyrrolidin-3-ol with 3-phenylmethoxybenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol: The enantiomer of the compound with R configuration at the third position.
1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-one: A ketone derivative.
1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-amine: An amine derivative.
Uniqueness
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
IUPAC Name |
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-17-9-10-19(13-17)12-16-7-4-8-18(11-16)21-14-15-5-2-1-3-6-15/h1-8,11,17,20H,9-10,12-14H2/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALXFVGHCCEFBC-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7444378.png)
![2,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7444387.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methyl]-2-(dimethylamino)quinoline-4-carboxamide](/img/structure/B7444401.png)
![1-Methyl-3-[2-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]-2-oxoethyl]urea](/img/structure/B7444407.png)
![2-Methyl-6-[1-(oxolan-3-yloxy)propan-2-ylsulfamoyl]benzoic acid](/img/structure/B7444414.png)
![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-3,3-difluorocyclohexane-1-carboxamide](/img/structure/B7444428.png)
![1-Cyclopropyl-4-[[[3-hydroxy-5-(trifluoromethyl)phenyl]methylamino]methyl]pyrrolidin-2-one](/img/structure/B7444432.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7444441.png)
![2-[1-(Furan-3-ylsulfonyl)-4-hydroxypiperidin-4-yl]-2-methylpropanoic acid](/img/structure/B7444443.png)
![3-[(3-Carbamoyl-5-chlorophenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7444449.png)
![(2S)-2-[(6-ethoxypyridin-3-yl)sulfonylamino]-2-phenylacetic acid](/img/structure/B7444457.png)
![3-Ethoxy-2,2-dimethyl-1-[(2-methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7444459.png)

